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Compound of Interest

Compound Name: 1-(2-Ethylideneheptanoyl)urea

Cat. No.: B011566 Get Quote

An In-Depth Technical Guide to 1-(2-
Ethylcrotonoyl)urea
Disclaimer: Initial searches for "1-(2-Ethylideneheptanoyl)urea" did not yield a known

chemical entity. Based on structural similarities and the availability of scientific data, this guide

focuses on the closely related and well-documented compound, 1-(2-Ethylcrotonoyl)urea, also

known by its non-proprietary name, Ectylurea. It is presumed that "1-(2-
Ethylideneheptanoyl)urea" is a likely misnomer for this compound.

This technical guide provides a comprehensive overview of the chemical structure, properties,

synthesis, and biological activities of 1-(2-Ethylcrotonoyl)urea, tailored for researchers,

scientists, and drug development professionals.

Chemical Structure and Identification
1-(2-Ethylcrotonoyl)urea is an N-acylurea derivative. Its chemical structure consists of a urea

moiety attached to a 2-ethylcrotonoyl group.

IUPAC Name: (2E)-N-Carbamoyl-2-ethylbut-2-enamide[1] Synonyms: Ectylurea, 1-(2-

Ethylcrotonoyl)urea, (2-Ethyl-trans-crotonyl)urea[1] CAS Number: 5982-97-8[1] Molecular

Formula: C₇H₁₂N₂O₂[1]
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Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b011566?utm_src=pdf-interest
https://www.benchchem.com/product/b011566?utm_src=pdf-body
https://www.benchchem.com/product/b011566?utm_src=pdf-body
https://www.benchchem.com/product/b011566?utm_src=pdf-body
https://webbook.nist.gov/cgi/inchi?ID=C5982978&Units=SI&Mask=80
https://webbook.nist.gov/cgi/inchi?ID=C5982978&Units=SI&Mask=80
https://webbook.nist.gov/cgi/inchi?ID=C5982978&Units=SI&Mask=80
https://webbook.nist.gov/cgi/inchi?ID=C5982978&Units=SI&Mask=80
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b011566?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


A summary of the key physicochemical properties of 1-(2-Ethylcrotonoyl)urea is presented in

the table below.

Property Value Source

Molecular Weight 156.18 g/mol [1]

Melting Point

198°C (also reported as 191-

193°C for a lower melting

form)

[2]

Boiling Point (est.) 280.42°C [2]

Density (est.) 1.1832 g/cm³ [2]

Refractive Index (est.) 1.4880 [2]

pKa (est.) 11.63 ± 0.46 [2]

LogP (octanol/water) 0.9 PubChem

Solubility Data not readily available

Experimental Protocols
Synthesis of 1-(2-Ethylcrotonoyl)urea
A representative synthesis of 1-(2-Ethylcrotonoyl)urea can be adapted from the manufacturing

process described for Ectylurea. The process involves the dehalogenation of a precursor, 2-

bromo-2-ethylbutyryl-urea (carbromal).

Reaction Scheme:

(C₂H₅)₂C(Br)CONHCONH₂ + Ag₂O → (C₂H₅)C=CH(CH₃)CONHCONH₂ + 2AgBr + H₂O

Materials:

2-bromo-2-ethylbutyryl-urea (carbromal)

Anhydrous silver oxide (Ag₂O)
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Isopropanol

Procedure:[2]

A mixture of 54 g of carbromal in 600 cc of isopropanol is prepared in a suitable reaction

vessel.

27.8 g of anhydrous silver oxide is added to the mixture.

The reaction mixture is stirred and refluxed for 3 hours.

After the reaction is complete, the mixture is filtered to remove the silver bromide precipitate.

The collected silver residue is extracted with 100 cc of boiling isopropanol to recover any

remaining product.

The filtrates are combined, and the solvent is removed under reduced pressure to yield the

crude product.

The crude 1-(2-Ethylcrotonoyl)urea can be further purified by recrystallization from a suitable

solvent.

Below is a graphical representation of a general workflow for the synthesis and purification of

an N-acylurea.
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General Workflow for N-Acylurea Synthesis and Purification
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Caption: General workflow for N-acylurea synthesis.
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Biological Activity and Signaling Pathways
1-(2-Ethylcrotonoyl)urea, as Ectylurea, is known to possess sedative and hypnotic properties.

While the specific molecular targets and signaling pathways have not been extensively

elucidated for this particular compound, the mechanism of action for many sedative-hypnotic

drugs involves the potentiation of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) at

the GABA-A receptor.

Plausible Mechanism of Action
It is hypothesized that 1-(2-Ethylcrotonoyl)urea may act as a positive allosteric modulator of the

GABA-A receptor. This interaction would enhance the effect of GABA, leading to an increased

influx of chloride ions into the neuron. The resulting hyperpolarization of the neuronal

membrane reduces its excitability, producing the observed sedative and hypnotic effects.

The following diagram illustrates this general mechanism of GABA-A receptor modulation by a

sedative-hypnotic agent.
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Plausible Signaling Pathway for a Sedative-Hypnotic Acylurea
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Caption: Plausible GABA-A receptor modulation pathway.
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Toxicity
The acute toxicity of 1-(2-Ethylcrotonoyl)urea has been reported with an LD50 in rats of 2500

mg/kg orally and 900 mg/kg intraperitoneally[2].

Conclusion
1-(2-Ethylcrotonoyl)urea is a sedative-hypnotic agent with a well-defined chemical structure

and physicochemical properties. While a specific, modern, and detailed experimental protocol

for its synthesis is not readily available in recent literature, historical manufacturing processes

provide a viable route. Its biological activity is consistent with that of other sedatives, likely

involving the modulation of GABAergic neurotransmission, although further research is needed

to confirm its precise mechanism of action. This guide provides a foundational understanding of

1-(2-Ethylcrotonoyl)urea for professionals in the fields of chemical and pharmaceutical

sciences.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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